molecular formula C10H12FNO2 B6152307 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol CAS No. 1936662-33-7

3-[amino(4-fluorophenyl)methyl]oxetan-3-ol

Cat. No.: B6152307
CAS No.: 1936662-33-7
M. Wt: 197.21 g/mol
InChI Key: MKKOCEDNJVAEJF-UHFFFAOYSA-N
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Description

3-[amino(4-fluorophenyl)methyl]oxetan-3-ol is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the amino group and the fluorophenyl group makes this compound particularly interesting for various chemical and biological applications. The oxetane ring is known for its stability and unique reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and fluorophenyl groups. One common method is the cyclization of appropriate precursors under basic conditions. For example, the oxetane ring can be formed through intramolecular cyclization of a hydroxy-substituted precursor using a strong base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[amino(4-fluorophenyl)methyl]oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, open-chain alcohols, and substituted aromatic compounds .

Scientific Research Applications

3-[amino(4-fluorophenyl)methyl]oxetan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitrooxetane
  • 3,3-dinitrooxetane
  • 3-aminooxetane

Uniqueness

3-[amino(4-fluorophenyl)methyl]oxetan-3-ol is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to other oxetane derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

Properties

CAS No.

1936662-33-7

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[amino-(4-fluorophenyl)methyl]oxetan-3-ol

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)10(13)5-14-6-10/h1-4,9,13H,5-6,12H2

InChI Key

MKKOCEDNJVAEJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(C2=CC=C(C=C2)F)N)O

Purity

95

Origin of Product

United States

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